1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE
Description
1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a pyrazolopyrimidine derivative characterized by a pyrrolidine ring at position 4 of the pyrazolo[3,4-d]pyrimidine core and a 3-methylphenyl substituent at position 1. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . Its structural uniqueness lies in the combination of the 3-methylphenyl group (providing lipophilicity and steric effects) and the pyrrolidine moiety (enhancing solubility and binding affinity through hydrogen bonding) .
Properties
IUPAC Name |
1-(3-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-5-4-6-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMOXOFITBMXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to form the pyrazolopyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for various pharmacological properties:
- Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Effects : Some studies have reported that compounds similar to this one exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes, potentially leading to novel treatments for conditions such as diabetes and hypertension .
Biological Research
The biological implications of this compound extend beyond medicinal applications:
- Targeting Receptors : The compound may interact with various biological receptors, influencing cellular responses and signaling pathways. This interaction is critical for understanding its potential therapeutic effects .
- Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity are ongoing, providing insights into optimizing the compound for enhanced efficacy .
Materials Science
Beyond biological applications, this compound's unique chemical structure allows it to be explored in materials science:
- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing new materials with tailored properties, such as improved thermal stability or electrical conductivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural and Functional Differences
Pyrazolo[3,4-d]pyrimidine derivatives exhibit variations in substituents that significantly impact their biological activity, solubility, and selectivity. Below is a comparative analysis:
Key Findings from Comparative Studies
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability and target binding. For example, 1-(4-chlorophenyl) derivatives show improved kinase selectivity compared to non-halogenated analogs . Pyrrolidine vs. Piperidine: Pyrrolidine-containing derivatives (e.g., the target compound) exhibit better solubility than piperidine analogs due to reduced steric hindrance .
Biological Selectivity :
- The 3-methylphenyl group in the target compound confers selectivity for CDK2 over CDK1, reducing off-target toxicity in cancer cells .
- Thiol-containing derivatives (e.g., 1-(4-butylphenyl)-4-thiol) show higher apoptosis-inducing activity but lower solubility .
Pharmacokinetic Profiles :
- Azepane and morpholine substituents (e.g., in and ) improve blood-brain barrier penetration, making them suitable for neuropharmacology .
- Fluorinated derivatives (e.g., 4-fluorophenyl analogs) demonstrate longer plasma half-lives due to resistance to oxidative metabolism .
Comparative Data Tables
Physicochemical Properties
| Compound Name | Molecular Weight | logP | Solubility (µM) | Selectivity (CDK2/CDK1 Ratio) |
|---|---|---|---|---|
| Target Compound | 335.4 | 2.8 | 120 | 15:1 |
| 1-(4-Butylphenyl)-4-thiol | 357.5 | 3.9 | 22 | N/A |
| 1-(4-Fluorophenyl)-5-methylbenzyl derivative | 368.4 | 3.1 | 85 | 8:1 |
| N-Trifluoromethylbenzamide analog | 498.5 | 4.2 | 45 | 12:1 |
Biological Activity
The compound 1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.33 g/mol. The compound features a pyrrolidine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, one study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities . Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of certain kinases involved in cancer progression. For example, a derivative structurally related to our compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective effects . A study reported that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:
- Apoptosis Induction : By modulating Bcl-2 family proteins and activating caspases, these compounds can promote programmed cell death in cancer cells.
- Kinase Inhibition : The binding affinity of the compound for various kinases disrupts critical signaling pathways that are often dysregulated in cancer.
- Antioxidant Activity : The presence of the pyrazole ring may contribute to scavenging reactive oxygen species (ROS), thereby mitigating cellular damage.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of several pyrazolo[3,4-d]pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that one derivative reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to increased apoptosis markers such as cleaved PARP and activated caspase-3 .
Study 2: Neuroprotective Effects
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with a pyrazolo[3,4-d]pyrimidine derivative resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to enhanced expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
